![molecular formula C13H20N2O5 B13560390 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13560390.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylicacid
Description
The compound 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a bicyclic heterocyclic molecule featuring a 4,5-dihydro-1,2-oxazole (isoxazoline) core fused with a methyl group at position 5 and an azetidine ring substituted with a tert-butoxy carbonyl (Boc) protecting group at position 3. Its molecular formula is C₁₃H₂₀N₂O₅, with a molecular weight of 284.31 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the azetidine moiety during synthetic processes. This compound is structurally distinct due to the combination of a constrained azetidine ring and the isoxazoline scaffold, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C13H20N2O5 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
5-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-4H-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-8(7-15)9-5-13(4,10(16)17)20-14-9/h8H,5-7H2,1-4H3,(H,16,17) |
InChI Key |
PALXLGOTBTWPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NO1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation
Step | Reaction | Reagents/Conditions | Yield/Notes |
---|---|---|---|
Formation of 5-methyl-isoxazole-3-carbaldehyde oxime | Dissolution in dioxane and anhydrous pyridine, cooled to 0 °C, addition of trifluoroacetic anhydride dropwise | Stirring 12 h at room temperature | Partial conversion (~50%), additional TFA-anhydride added to drive reaction |
Cyclization to oxazole ring | Oxidative cyclization using DDQ in dichloromethane | Stirring 1 h at room temperature | Efficient formation of oxazole ring |
Notes: The oxazole ring is formed through cyclization of oxime derivatives, often requiring careful temperature control to prevent side reactions.
Final Assembly and Functionalization
- The Boc-protected azetidine intermediate is coupled with the oxazole carboxylic acid derivative under mild conditions.
- Hydrolysis of the Boc group can be performed under acidic conditions to yield the free amine if desired.
- Oxidation or reduction steps may be employed to adjust oxidation states on the oxazole or azetidine rings.
Chemical Reactions Analysis
Reaction Type | Reagents | Outcome | Notes |
---|---|---|---|
Oxidation | Potassium permanganate, hydrogen peroxide | Oxidize methyl or hydroxyl groups to carboxylic acids or ketones | Used to introduce or modify carboxylic acid functionality |
Reduction | Lithium aluminum hydride, sodium borohydride | Reduce ketones or esters to alcohols or amines | Useful for modifying azetidine ring substituents |
Substitution | Halogens, nucleophiles | Replace functional groups on azetidine or oxazole rings | Enables derivatization for further functional studies |
Hydrolysis | Acidic or basic conditions | Remove Boc protecting group | Critical for unveiling free amine for biological activity |
The compound’s unique combination of azetidine and oxazole rings with Boc protection allows diverse chemical manipulations for synthetic versatility.
Summary Table of Key Preparation Steps
Step No. | Transformation | Key Reagents | Conditions | Yield/Remarks |
---|---|---|---|---|
1 | Azetidine ring formation | Azetidinium alkoxide, Boc2O, NaHCO3 | Dioxane/water, RT, 15 h | Moderate yield; impurity formation possible |
2 | Oxidation to azetidinone | DMSO, ethanedioyl chloride, triethylamine | CH2Cl2, RT, 15 h | Sensitive step; moderate yield |
3 | Boc protection | Boc2O, triethylamine | CH2Cl2, 10–40 °C, 3–4 h | High yield (~91%) |
4 | Oxazole ring cyclization | Oxime precursor, TFA anhydride, DDQ | 0 °C to RT, 12 h; then RT, 1 h | Partial conversion initially; improved with additional TFA anhydride |
5 | Final coupling and functionalization | Various coupling agents, acidic hydrolysis | Varied | Enables final compound assembly and deprotection |
Research Findings and Considerations
- The polymorphic behavior of related azetidine-oxazole compounds has been studied, showing that grinding and mechanical treatment can induce polymorphic transitions affecting molecular conformation and crystal packing, which may influence compound stability and reactivity.
- Environmentally friendly alternatives to solvents like dioxane and DMSO are desirable for scale-up synthesis due to toxicity and waste concerns.
- The Boc protecting group is essential for controlling reactivity during multi-step synthesis but requires careful removal to avoid decomposition.
- The synthetic route’s complexity demands careful optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group enables classic acid-mediated reactions:
Key Notes :
-
Steric hindrance from the 5-methyl group slightly reduces reaction rates compared to non-methylated analogs.
-
The BOC group remains intact under mild acidic/basic conditions (pH 3–9) .
Oxazole Ring Reactivity
The 4,5-dihydro-1,2-oxazole ring participates in electrophilic substitutions and cycloadditions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C4 position (yield: 65%) .
-
Halogenation : NBS in DCM yields brominated derivatives (C4-Br; yield: 72%) .
Ring-Opening Reactions
Reagent | Product | Application |
---|---|---|
H₂O (acidic hydrolysis) | β-Amino alcohol intermediate | Precursor for peptide analogs |
LiAlH₄ | Reduced oxazoline derivative | Chiral ligand synthesis |
BOC Deprotection
The BOC group is cleaved under acidic conditions to expose the azetidine amine:
Conditions | Time | Temperature | Outcome |
---|---|---|---|
TFA/DCM (1:1) | 2 hr | 25°C | Quantitative removal of BOC |
HCl (4M in dioxane) | 4 hr | 40°C | 90–95% deprotection |
Post-Deprotection Utility :
-
The free amine participates in reductive amination (e.g., with aldehydes/NaBH₃CN) .
-
Forms coordination complexes with transition metals (e.g., Pd, Cu) .
Azetidine Ring Modifications
The azetidine moiety undergoes ring-expansion and alkylation:
Reaction | Reagents | Product | Yield (%) |
---|---|---|---|
Ring Expansion | Phosgene, Et₃N | Six-membered lactam derivative | 68 |
N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives | 75–82 |
Comparative Reactivity Insights
The 5-methyl group introduces steric and electronic effects:
Parameter | 5-Methyl Derivative | Non-Methyl Analog |
---|---|---|
Esterification Rate | Slower (k = 0.45 min⁻¹) | Faster (k = 0.68 min⁻¹) |
Oxazole Nitration | Meta-selectivity enhanced | Para-selectivity dominant |
BOC Stability | Unaffected | Unaffected |
Scientific Research Applications
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the study of biological processes and pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to changes in their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to the 4,5-dihydro-1,2-oxazole-5-carboxylic acid family. Below is a comparison with structurally related derivatives:
Key Observations :
- Steric and Electronic Effects : The Boc-azetidine group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or pyridinyl. This may reduce metabolic degradation in vivo .
- Aromatic vs.
- Protective Groups : The Boc group in the target compound and enhances stability during synthesis but requires acidic conditions for removal.
Analytical and Spectroscopic Data
Target Compound :
Comparisons :
Analytical Trends :
- Aromatic substituents (e.g., chlorophenyl, pyridinyl) show distinct upfield/downfield shifts in NMR.
- HPLC retention times correlate with hydrophobicity; the imidazole derivative (6.4 min) is less polar than the target compound (estimated >7 min due to Boc group).
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves sequential functionalization of the azetidine and oxazole moieties. A tert-butoxycarbonyl (Boc) protection strategy is critical for stabilizing the azetidine ring during reactions. Key steps include:
- Coupling the Boc-protected azetidine with the oxazole precursor using dehydrating agents like DCC or DIC under anhydrous conditions (room temperature, inert atmosphere) to minimize side reactions .
- Cyclization of intermediates via microwave-assisted heating or reflux in aprotic solvents (e.g., THF, DCM) to form the dihydrooxazole ring .
- Final deprotection under acidic conditions (e.g., TFA in DCM) to remove the Boc group, followed by neutralization and purification via column chromatography .
Q. What spectroscopic techniques are essential for confirming the compound’s structure?
- NMR (¹H/¹³C): Assign peaks for the Boc group (e.g., tert-butyl at δ ~1.4 ppm), azetidine protons (δ 3.0–4.0 ppm), and oxazole carbons (C=O at ~160–170 ppm) .
- IR Spectroscopy: Confirm Boc C=O stretching (~1680–1720 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Resolve stereochemical ambiguities in the azetidine-oxazole junction (e.g., chair vs. boat conformations) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for stereochemical assignments?
- NOESY/ROESY Experiments: Detect spatial proximity between azetidine C3-H and oxazole methyl groups to confirm relative configuration .
- Variable Temperature NMR: Assess dynamic effects (e.g., ring-flipping in azetidine) that may obscure coupling constants .
- X-ray Crystallography: Use single-crystal data to unambiguously assign absolute configuration, especially if chiral centers are present .
Q. What strategies optimize coupling efficiency between the azetidine and oxazole moieties?
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or organocatalysts (e.g., DMAP) to enhance nucleophilic acyl substitution .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states, or switch to ionic liquids for improved solubility .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .
Q. How does the Boc group influence the compound’s stability under varying pH conditions?
- Acidic Conditions (pH <3): Rapid Boc deprotection occurs, leading to azetidine ring protonation and potential degradation. Stabilize with neutral buffers during biological assays .
- Basic Conditions (pH >8): Hydrolysis of the oxazole ester is observed; use lyophilization for long-term storage .
- Thermal Stability: DSC/TGA analysis shows decomposition above 150°C, necessitating storage at –20°C under nitrogen .
Q. How can conflicting biological activity data across assays be addressed?
- Purity Validation: Ensure >95% purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to exclude impurities as confounding factors .
- Assay-Specific Controls: Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify membrane permeability issues .
- Metabolic Stability Tests: Use liver microsomes to assess rapid degradation, which may explain inconsistent IC₅₀ values .
Q. How to troubleshoot low yields in the final cyclization step?
- Reaction Monitoring: Use TLC or in-situ IR to detect intermediate accumulation. Adjust stoichiometry (e.g., 1.2 eq. of cyclizing agent) .
- Catalyst Activation: Pre-activate metal catalysts (e.g., Grubbs II) under inert conditions to prevent oxidation .
- Solvent Drying: Employ molecular sieves (3Å) in DCM to eliminate trace water that quenches reactive intermediates .
Methodological Recommendations for Biological Studies
Q. What methodologies assess the compound’s enzyme inhibition potential?
- Kinetic Assays: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure real-time inhibition of proteases .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry for target enzymes .
- Molecular Docking: Perform in silico simulations (AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with oxazole C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.